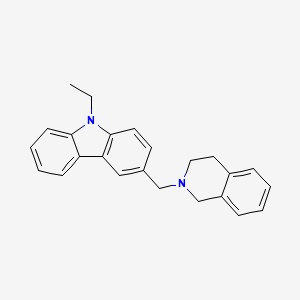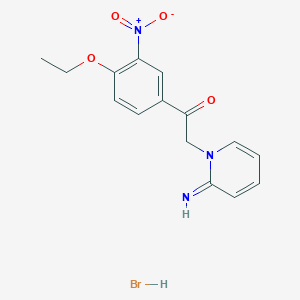
3-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-9-ethyl-9H-carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-9-ethyl-9H-carbazole is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has shown promising results in various fields of study, including pharmacology, neuroscience, and cancer research.
Mecanismo De Acción
The mechanism of action of 3-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-9-ethyl-9H-carbazole is not fully understood. However, it is believed to act as a dopamine D2 receptor antagonist, which may contribute to its potential use as an antipsychotic drug. It has also been shown to have antioxidant properties, which may contribute to its potential use in treating neurodegenerative diseases and as an anticancer agent.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In pharmacology, it has been shown to reduce the activity of dopaminergic neurons in the brain, which may contribute to its potential use as an antipsychotic drug. In neuroscience, it has been shown to protect neurons from oxidative stress, which may contribute to its potential use in treating neurodegenerative diseases. In cancer research, it has been shown to induce apoptosis in cancer cells, which may contribute to its potential use as an anticancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-9-ethyl-9H-carbazole in lab experiments include its potential use in various fields of study, its ability to cross the blood-brain barrier, and its low toxicity. However, the limitations of using this compound in lab experiments include its high cost and the need for specialized equipment and expertise for its synthesis and purification.
Direcciones Futuras
There are several future directions for the study of 3-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-9-ethyl-9H-carbazole. In pharmacology, further studies are needed to determine its potential use as an antipsychotic drug and its effects on other neurotransmitter systems. In neuroscience, further studies are needed to determine its potential use in treating other neurodegenerative diseases and its effects on other cellular pathways. In cancer research, further studies are needed to determine its potential use in combination with other anticancer agents and its effects on other cancer types. Additionally, further studies are needed to optimize the synthesis and purification methods for this compound to make it more accessible for scientific research.
Conclusion:
In conclusion, this compound is a promising chemical compound that has shown potential for various scientific research applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound and to optimize its use in scientific research.
Métodos De Síntesis
The synthesis of 3-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-9-ethyl-9H-carbazole involves the reaction of 9-ethylcarbazole with formaldehyde and tetrahydroisoquinoline in the presence of a catalyst. The reaction yields the desired compound, which can be purified using various techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
3-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-9-ethyl-9H-carbazole has shown potential for various scientific research applications. In pharmacology, this compound has been studied for its potential use as an antipsychotic drug. In neuroscience, it has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In cancer research, it has been studied for its potential use as an anticancer agent.
Propiedades
IUPAC Name |
3-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-9-ethylcarbazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2/c1-2-26-23-10-6-5-9-21(23)22-15-18(11-12-24(22)26)16-25-14-13-19-7-3-4-8-20(19)17-25/h3-12,15H,2,13-14,16-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUJXIXVNIPPGGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)CN3CCC4=CC=CC=C4C3)C5=CC=CC=C51 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({[4-(2,5-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]amino}methyl)phenol](/img/structure/B6016148.png)

![N-(3-{[(4-bromophenoxy)acetyl]amino}phenyl)-2-chlorobenzamide](/img/structure/B6016163.png)
![4-(3-hydroxy-3-methylbutyl)-N-[2-(6-hydroxy-2-methyl-4-pyrimidinyl)ethyl]benzamide](/img/structure/B6016167.png)
![1-[2-(2-chloro-5-methylphenoxy)-2-methylpropanoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B6016168.png)
![2-[4-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6016174.png)
![3-({2-[(5-ethyl-3-thienyl)carbonyl]hydrazino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B6016189.png)
![4-{[3-(2-hydroxyethyl)-4-(3-methylbutyl)-1-piperazinyl]methyl}-3-methoxyphenol](/img/structure/B6016195.png)
![(2,5-difluorophenyl)(1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}-3-piperidinyl)methanone](/img/structure/B6016207.png)
![2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}-N-(3-phenylpropyl)acetamide](/img/structure/B6016220.png)
![N-(4-isopropylphenyl)-1-[3-(4-morpholinyl)benzoyl]-3-piperidinamine](/img/structure/B6016237.png)
![5-{1-[(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)carbonyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6016241.png)
![N'-[(2-hydroxy-1-naphthyl)methylene]-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B6016244.png)